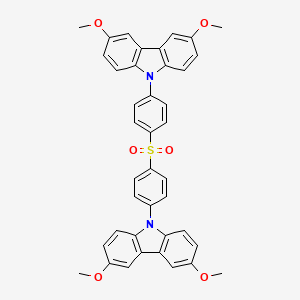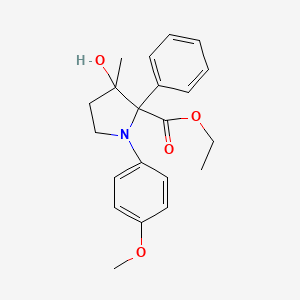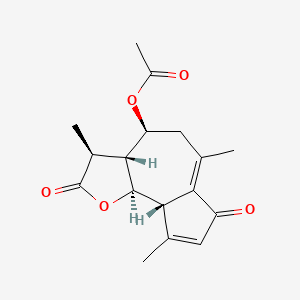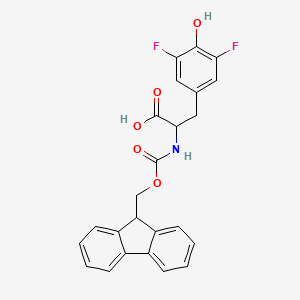
N-Fmoc-3,5-Difluoro-DL-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-3,5-Difluoro-DL-tirosina es un derivado de aminoácido sintético. Se caracteriza por la presencia de un grupo protector fluorenilmetilcarbonil (Fmoc) unido al átomo de nitrógeno del aminoácido tirosina, que se ha modificado con dos átomos de flúor en las posiciones 3 y 5 del anillo aromático. Este compuesto se utiliza principalmente en la síntesis de péptidos debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Fmoc-3,5-Difluoro-DL-tirosina típicamente implica los siguientes pasos:
Protección del grupo amino: El grupo amino de la 3,5-difluoro-DL-tirosina se protege utilizando el grupo Fmoc. Esto se logra generalmente haciendo reaccionar el aminoácido con cloruro de Fmoc en presencia de una base como el carbonato de sodio.
Purificación: El producto se purifica entonces utilizando técnicas como la recristalización o la cromatografía para obtener N-Fmoc-3,5-Difluoro-DL-tirosina puro.
Métodos de producción industrial
La producción industrial de N-Fmoc-3,5-Difluoro-DL-tirosina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y reactivos.
Purificación automatizada: Se emplean técnicas de purificación a escala industrial como la cromatografía a gran escala o la cristalización para asegurar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Fmoc-3,5-Difluoro-DL-tirosina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de flúor en el anillo aromático pueden sustituirse por otros grupos bajo condiciones apropiadas.
Reacciones de desprotección: El grupo Fmoc se puede eliminar usando una base como la piperidina, revelando el grupo amino libre.
Reactivos y condiciones comunes
Desprotección de Fmoc: La piperidina en dimetilformamida (DMF) se utiliza comúnmente para eliminar el grupo Fmoc.
Reacciones de sustitución: Se pueden utilizar varios nucleófilos para sustituir los átomos de flúor, a menudo requiriendo un catalizador o condiciones de reacción específicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen el aminoácido desprotegido y varios derivados sustituidos dependiendo de los nucleófilos utilizados en las reacciones de sustitución.
Aplicaciones Científicas De Investigación
N-Fmoc-3,5-Difluoro-DL-tirosina tiene varias aplicaciones en la investigación científica:
Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida.
Estudios biológicos: El compuesto se utiliza para estudiar los efectos de los aminoácidos fluorados en la estructura y función de las proteínas.
Química medicinal: Se utiliza en el diseño de nuevos fármacos, particularmente aquellos que requieren una mayor estabilidad y biodisponibilidad.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas impartidas por los átomos de flúor.
Mecanismo De Acción
El mecanismo de acción de N-Fmoc-3,5-Difluoro-DL-tirosina implica su incorporación a los péptidos y proteínas. Los átomos de flúor pueden influir en las propiedades electrónicas del anillo aromático, afectando la estructura y función general del péptido o proteína. El grupo Fmoc sirve como un grupo protector durante la síntesis, previniendo reacciones no deseadas en el grupo amino.
Comparación Con Compuestos Similares
Compuestos similares
N-Fmoc-3,5-Difluoro-L-tirosina: El enantiómero L del compuesto, utilizado en aplicaciones similares.
N-Fmoc-3,5-Difluoro-D-tirosina: El enantiómero D, también utilizado en la síntesis de péptidos.
N-Fmoc-3,5-Difluoro-L-fenilalanina: Otro derivado de aminoácido fluorado utilizado en la síntesis de péptidos.
Unicidad
N-Fmoc-3,5-Difluoro-DL-tirosina es único debido a su patrón de fluoración específico y la presencia del grupo protector Fmoc. Esta combinación proporciona una mayor estabilidad y reactividad, lo que lo hace particularmente útil en la síntesis de péptidos y otras aplicaciones donde se desean aminoácidos fluorados.
Propiedades
IUPAC Name |
3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKJMQGGUHNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)



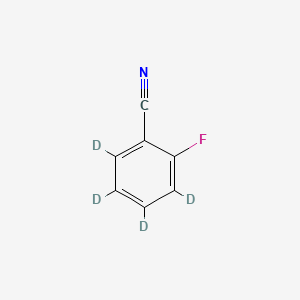

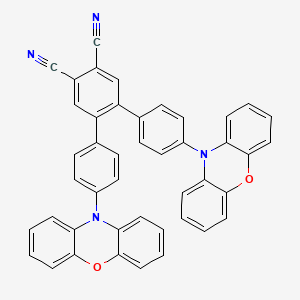
![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

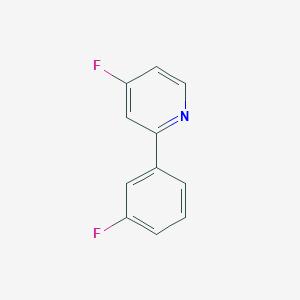
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
